7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE
Overview
Description
7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are essential components of nucleic acids. The presence of a bromine atom at the 7th position and a methyl group at the 2nd position further enhances its chemical reactivity and potential biological activity .
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been associated with a wide range of applications in medicinal chemistry , suggesting that they may interact with multiple targets.
Mode of Action
Imidazo[4,5-b]pyridine derivatives have been reported to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation , which could be a potential mode of action for this compound.
Biochemical Pathways
The activation of nf-kappab suggests that it may influence inflammatory and immune responses, as nf-kappab is a key regulator of these processes .
Result of Action
The activation of nf-kappab suggests that it may have effects on gene expression, inflammation, and immune response .
Biochemical Analysis
Biochemical Properties
7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. For instance, it may bind to the active sites of enzymes, altering their activity and affecting metabolic pathways. Additionally, 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine can interact with proteins involved in cell signaling pathways, influencing cellular responses and functions .
Cellular Effects
The effects of 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Molecular Mechanism
At the molecular level, 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. By binding to these targets, the compound can inhibit or activate their activity, leading to changes in cellular processes. Additionally, 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine may influence gene expression by modulating the activity of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under ambient conditions, but it may degrade over time when exposed to certain environmental factors. Long-term exposure to 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels .
Metabolic Pathways
7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within cells .
Transport and Distribution
The transport and distribution of 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins, influencing its localization and accumulation. For instance, it may be transported into cells via specific transporters or bind to intracellular proteins that facilitate its distribution to various cellular compartments .
Subcellular Localization
The subcellular localization of 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine can affect its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylimidazole with 3-bromopyridine in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products:
- Substituted imidazo[4,5-c]pyridines with various functional groups.
- N-oxides or dehalogenated derivatives .
Scientific Research Applications
7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a GABA A receptor modulator, influencing neurotransmission.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Another isomer with similar biological activities but different substitution patterns.
Imidazo[1,2-a]pyridine: Known for its use in various therapeutic agents, including sedatives and anti-inflammatory drugs.
Imidazo[1,5-a]pyridine: Exhibits unique pharmacological properties and is used in the development of CNS-active drugs.
Uniqueness: 7-BROMO-2-METHYL-1H-IMIDAZO[4,5-C]PYRIDINE stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the bromine atom at the 7th position allows for diverse chemical modifications, making it a versatile scaffold in drug discovery .
Properties
IUPAC Name |
7-bromo-2-methyl-3H-imidazo[4,5-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-10-6-3-9-2-5(8)7(6)11-4/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJYIFKUFHLIMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NC=C2N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590285 | |
Record name | 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929074-39-5 | |
Record name | 7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.